molecular formula C10H12Cl3NO B14063796 6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

Cat. No.: B14063796
M. Wt: 268.6 g/mol
InChI Key: YROCXPHCUCWVSA-UHFFFAOYSA-N
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Description

6,8-Dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 6,8-dichloro-3,4-dihydro-2H-chromen-3-one with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,8-Dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-methylchromone: This compound shares a similar core structure but lacks the amine group.

    N-dichloroacetyl-3-methyl-6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine: Another related compound with different functional groups.

Uniqueness

6,8-Dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12Cl3NO

Molecular Weight

268.6 g/mol

IUPAC Name

6,8-dichloro-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C10H11Cl2NO.ClH/c1-13-8-3-6-2-7(11)4-9(12)10(6)14-5-8;/h2,4,8,13H,3,5H2,1H3;1H

InChI Key

YROCXPHCUCWVSA-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C(=CC(=C2)Cl)Cl)OC1.Cl

Origin of Product

United States

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